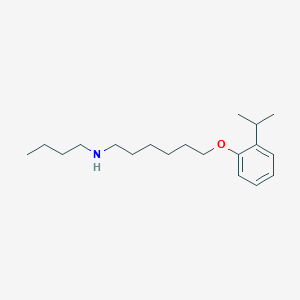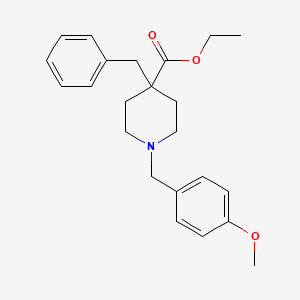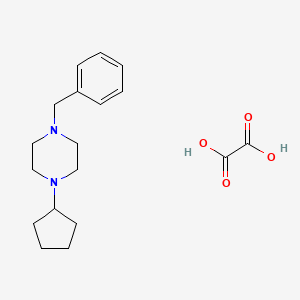![molecular formula C18H21BrN2O3S B5207872 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, commonly known as BMS-204352, is a chemical compound that has gained significant attention in scientific research. It is a selective and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
作用机制
The primary mechanism of action of BMS-204352 is the inhibition of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, which leads to increased levels of GLP-1 and GIP. GLP-1 and GIP are hormones that are secreted by the intestinal cells in response to food intake. They stimulate insulin secretion and inhibit glucagon secretion, which in turn reduces blood glucose levels. GLP-1 and GIP also slow down gastric emptying and promote satiety, which can lead to weight loss.
Biochemical and Physiological Effects:
BMS-204352 has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, the compound has been shown to reduce blood pressure, improve lipid profiles, and reduce inflammation. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
BMS-204352 has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, which makes it a useful tool for studying the role of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide in glucose metabolism. It is also a stable compound that can be easily synthesized and stored. However, one limitation of BMS-204352 is that it has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on BMS-204352. One area of interest is the development of more potent and selective N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide inhibitors. Another area of interest is the exploration of the neuroprotective effects of BMS-204352 and its potential applications in the treatment of neurodegenerative diseases. Finally, there is ongoing research into the clinical applications of BMS-204352 in the treatment of T2DM and other metabolic disorders.
合成方法
BMS-204352 is synthesized through a four-step process starting from 4-bromobenzenesulfonyl chloride and N-methyl-N-(3-phenylpropyl)glycine. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(3-phenylpropyl)glycine to form the intermediate N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycine. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylglycinamide to yield BMS-204352.
科学研究应用
BMS-204352 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). The compound has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. Clinical trials have also demonstrated its efficacy in reducing HbA1c levels and improving glycemic control in patients with T2DM.
属性
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-21(25(23,24)17-11-9-16(19)10-12-17)14-18(22)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJXIXJMLYOBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-phenylpropyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-allyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5207800.png)



![4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5207815.png)
![7-(1-methylethylidene)-3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5207823.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![N-benzyl-N-(2-hydroxyethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5207836.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)